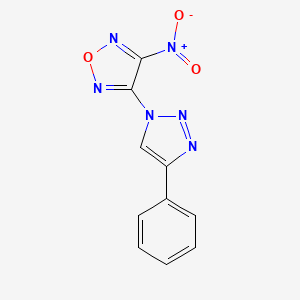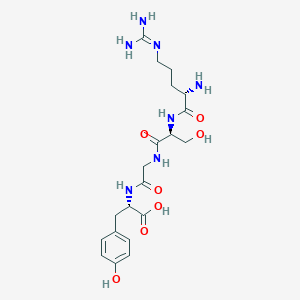
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and an oxadiazole ring
Méthodes De Préparation
The synthesis of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of diaminomaleonitrile to form a triazole ring, followed by nitration and subsequent formation of the oxadiazole ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of high-energy materials and polymers due to its stable yet reactive structure.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Nitro-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole include other triazole and oxadiazole derivatives, such as 4,5-dicyano-1,2,3-triazole . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a nitro group with the triazole and oxadiazole rings, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
918655-07-9 |
|---|---|
Formule moléculaire |
C10H6N6O3 |
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
3-nitro-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H6N6O3/c17-16(18)10-9(12-19-13-10)15-6-8(11-14-15)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
IIFMGPLDXYGCRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)


![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)





![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)



